1-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-Methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry, particularly as a kinase inhibitor .
Preparation Methods
The synthesis of 1-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the 1-methyl group: This step involves methylation reactions using methylating agents.
Attachment of the 5,6,7,8-tetrahydronaphthalen-1-yl group: This can be done through nucleophilic substitution reactions where the tetrahydronaphthalenyl group is introduced.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various biological processes.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 1-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. By inhibiting these kinases, the compound can interfere with signaling pathways that regulate cell growth and proliferation. This makes it a potential candidate for cancer therapy .
Comparison with Similar Compounds
1-Methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives:
Pyrazolo[3,4-d]pyrimidine: The parent compound without the 1-methyl and tetrahydronaphthalenyl groups.
1-Methylpyrazolo[3,4-d]pyrimidine: Lacks the tetrahydronaphthalenyl group.
N-(5,6,7,8-Tetrahydronaphthalen-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine: Lacks the 1-methyl group.
The uniqueness of 1-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine lies in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C16H17N5 |
---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
1-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H17N5/c1-21-16-13(9-19-21)15(17-10-18-16)20-14-8-4-6-11-5-2-3-7-12(11)14/h4,6,8-10H,2-3,5,7H2,1H3,(H,17,18,20) |
InChI Key |
JPWNRTFENISVAL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NC3=CC=CC4=C3CCCC4 |
Origin of Product |
United States |
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